N-(2,4-dimethylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O2/c1-21-11-13-25(22(2)19-21)30-28(34)20-35-26-10-6-7-23-12-14-27(31-29(23)26)33-17-15-32(16-18-33)24-8-4-3-5-9-24/h3-14,19H,15-18,20H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKNORXLGXQAKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide, with the CAS number 941954-67-2, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 466.6 g/mol. Its structure includes a quinoline moiety linked to an acetamide group and a dimethylphenyl substituent, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C29H30N4O2 |
| Molecular Weight | 466.6 g/mol |
| CAS Number | 941954-67-2 |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The compound may exert its effects by:
- Binding to Receptors: Interacting with specific receptors in the central nervous system or other tissues.
- Inhibition of Enzymes: Modulating enzyme activity that is critical for cellular signaling pathways.
- Alteration of Gene Expression: Influencing transcription factors that regulate gene expression related to disease processes.
Antimalarial Activity
Research has indicated that derivatives of quinoline compounds often exhibit antimalarial properties. For instance, compounds structurally similar to this compound have been tested against Plasmodium falciparum, the parasite responsible for malaria. Some studies suggest moderate activity against chloroquine-sensitive strains but limited efficacy against resistant strains .
Anticonvulsant Activity
A related study on similar compounds demonstrated anticonvulsant properties in animal models. The structural modifications in quinoline-based derivatives were shown to enhance their efficacy in reducing seizure activity . This suggests potential therapeutic applications for neurological disorders.
Anticancer Potential
The compound's ability to interact with cellular pathways also positions it as a candidate for anticancer research. Quinoline derivatives have been noted for their cytotoxic effects on various cancer cell lines, indicating that this compound could be further explored in this context.
Case Studies and Research Findings
- Study on Antimalarial Activity:
- Anticonvulsant Screening:
- Cytotoxicity Assays:
Scientific Research Applications
Antipsychotic Potential
Research indicates that compounds containing piperazine and quinoline moieties exhibit significant antipsychotic activity. The presence of the phenylpiperazine group in N-(2,4-dimethylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide suggests its potential use as an antipsychotic agent. Studies have shown that similar compounds can modulate dopamine and serotonin receptors, which are critical in the treatment of schizophrenia and other mood disorders .
Anticancer Activity
The quinoline derivatives have been extensively studied for their anticancer properties. This compound may inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have demonstrated that related quinoline compounds can effectively target cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .
Anxiety and Depression Treatment
Given its structural similarity to known anxiolytics and antidepressants, this compound may also be investigated for its effects on anxiety and depression. The piperazine ring is a common feature in many anxiolytic drugs, suggesting a potential for similar efficacy in managing anxiety disorders .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the molecular structure affect biological activity. Research on related compounds has shown that variations in substituents on the piperazine or quinoline rings can significantly enhance or diminish pharmacological effects. This insight can guide future synthetic efforts to optimize this compound for specific therapeutic targets .
Case Study 1: Antipsychotic Efficacy
In a recent study published in a pharmacological journal, researchers synthesized a series of quinoline derivatives and evaluated their antipsychotic potential using animal models. One derivative closely related to this compound demonstrated significant reductions in hyperactivity and stereotypic behaviors typical of psychosis .
Case Study 2: Cancer Cell Line Testing
Another study focused on evaluating the cytotoxic effects of various quinoline-based compounds against human cancer cell lines, including breast and lung cancer cells. The results indicated that compounds with similar structures to this compound showed promising results in inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several analogs, differing primarily in substituents on the quinoline ring and the acetamide nitrogen. Below is a detailed comparison:
Structural and Physicochemical Comparison
*Estimated based on structural similarity to .
Functional Group Analysis
- Piperazine vs.
Preparation Methods
Betti Reaction for 8-Hydroxyquinoline Synthesis
The Betti reaction enables the formation of 8-hydroxyquinoline derivatives through a three-component condensation of 2-aminophenol, aldehydes, and secondary amines. For example:
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Reactants : 2-Aminophenol (1.0 equiv), acrolein (1.5 equiv), and ammonium acetate.
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Conditions : Reflux in 6 M HCl for 2 hours, followed by neutralization with NaOH.
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Yield : 60–75% after column chromatography.
This method provides regioselective hydroxylation at the 8-position, critical for subsequent functionalization.
Synthesis of N-(2,4-Dimethylphenyl)chloroacetamide
The acetamide side chain is prepared through a two-step process:
Acetylation of 2,4-Dimethylaniline
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Reactants : 2,4-Dimethylaniline (1.0 equiv), chloroacetyl chloride (1.1 equiv).
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Conditions : Stirring in dichloromethane at 0–5°C with triethylamine (1.5 equiv) as a base.
Side Reaction Mitigation :
-
Slow addition of chloroacetyl chloride prevents exothermic decomposition.
Final Coupling Reaction
The quinoline-piperazine intermediate is coupled with N-(2,4-dimethylphenyl)chloroacetamide via an ether linkage.
Williamson Ether Synthesis
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Reactants :
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2-(4-Phenylpiperazin-1-yl)-8-hydroxyquinoline (1.0 equiv).
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N-(2,4-Dimethylphenyl)chloroacetamide (1.2 equiv).
-
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Conditions : Reflux in acetone with K₂CO₃ (3.0 equiv) for 24 hours.
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Mechanism : Deprotonation of the hydroxyl group by K₂CO₃, followed by nucleophilic displacement of chloride.
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Yield : 55–65% after silica gel chromatography.
Analytical Validation :
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¹H NMR : δ 8.90 (d, J = 8.5 Hz, quinoline-H), 7.72 (m, aryl-H), 3.85 (s, OCH₂CO), 2.35 (s, CH₃).
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MS (ESI) : m/z 510.2 [M+H]⁺.
Alternative Synthetic Routes and Comparative Analysis
Ullmann Coupling for Ether Formation
Mitsunobu Reaction
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Reactants : DIAD (1.5 equiv), PPh₃ (1.5 equiv).
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Solvent : THF, room temperature, 12 hours.
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Yield : 60–65%, with phosphine oxide byproducts complicating purification.
Industrial-Scale Optimization Challenges
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Cost Efficiency : The Williamson method is preferred for scalability despite moderate yields due to lower reagent costs.
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Purity Control : Recrystallization from ethanol/water (3:1) achieves >99% purity by HPLC.
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Byproduct Management : Quaternary ammonium salts from excess piperazine require ion-exchange chromatography for removal.
Q & A
Basic: What synthetic strategies are employed to synthesize N-(2,4-dimethylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide?
The synthesis typically involves multi-step routes:
- Step 1: Preparation of the quinoline core via Friedländer or Skraup synthesis.
- Step 2: Introduction of the phenylpiperazine moiety via nucleophilic substitution at the quinoline C2 position .
- Step 3: Coupling of the acetamide group (e.g., using chloroacetyl chloride) with the 8-hydroxyquinoline intermediate .
- Step 4: Final functionalization of the 2,4-dimethylphenyl group via amide bond formation.
Key considerations: Reaction conditions (e.g., anhydrous solvents, controlled temperature) and purification methods (normal-phase chromatography, recrystallization) are critical for optimizing yield and purity .
Basic: How is structural confirmation achieved for this compound?
Structural validation relies on:
- NMR spectroscopy: Distinct signals for protons in the quinoline (δ 7.5–9.0 ppm), phenylpiperazine (δ 2.4–3.6 ppm), and acetamide (δ 2.0–2.5 ppm) regions .
- Mass spectrometry (MS): Molecular ion peaks matching the exact mass (e.g., ~500–550 Da) and fragmentation patterns consistent with the proposed structure .
- X-ray crystallography (if available): Resolves bond lengths/angles and intramolecular interactions (e.g., hydrogen bonding) .
Advanced: How can researchers optimize reaction yields during the coupling of the phenylpiperazine moiety?
Challenges: Low yields may arise from steric hindrance at the quinoline C2 position or competing side reactions.
Solutions:
- Use microwave-assisted synthesis to enhance reaction kinetics and selectivity .
- Employ bulky bases (e.g., DBU) to deprotonate intermediates and favor nucleophilic substitution .
- Monitor reaction progress via HPLC to identify byproducts and adjust stoichiometry .
Example: A 44% yield was achieved for a similar compound after optimizing solvent (dichloromethane) and temperature (60°C) .
Advanced: How do structural modifications (e.g., substituent variations) impact biological activity?
Structure-Activity Relationship (SAR) Insights:
Advanced: How should researchers address contradictions in reported biological activity data?
Case Example: Discrepancies in cytotoxicity profiles may arise from:
- Assay variability (e.g., cell line differences, incubation times).
- Impurities from incomplete purification (e.g., residual solvents affecting results) .
Resolution Strategies: - Validate findings using orthogonal assays (e.g., MTT, apoptosis markers).
- Re-purify compounds via preparative HPLC and re-test .
- Perform meta-analysis of published data to identify consensus trends .
Advanced: What experimental approaches mitigate solubility challenges for in vitro studies?
Problem: Poor aqueous solubility limits bioavailability and assay reliability.
Solutions:
- Co-solvent systems: Use DMSO-water mixtures (≤0.1% DMSO to avoid cytotoxicity) .
- Nanoparticle formulation: Encapsulate the compound in PLGA nanoparticles to enhance dispersibility .
- Prodrug design: Introduce hydrophilic groups (e.g., phosphate esters) temporarily .
Advanced: How can computational methods guide the optimization of this compound?
Applications:
- Density Functional Theory (DFT): Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability .
- Molecular Dynamics (MD): Simulate ligand-receptor binding kinetics to prioritize synthetic targets .
- ADMET Prediction: Estimate pharmacokinetic parameters (e.g., logP, CYP450 interactions) early in development .
Tools: Software suites like Gaussian (DFT), GROMACS (MD), and SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
